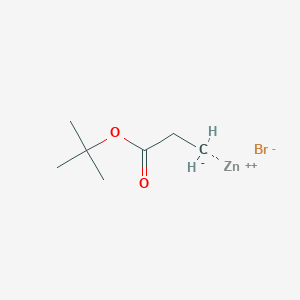
3-Tert-butoxy-3-oxopropylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-3-oxopropylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the construction of complex organic molecules. The compound has the molecular formula C7H13BrO2Zn and a molecular weight of 274.45 g/mol .
Vorbereitungsmethoden
3-Tert-butoxy-3-oxopropylzinc bromide is typically prepared through the reaction of tert-butyl 3-bromopropionate with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions involve refluxing the mixture for several hours until the desired product is formed .
Analyse Chemischer Reaktionen
3-Tert-butoxy-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Addition Reactions: The compound can add to carbonyl compounds to form β-hydroxy esters.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include esters, ketones, and alcohols .
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-3-oxopropylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound is employed in the preparation of conducting polymers and other advanced materials.
Medicinal Chemistry: It is utilized in the synthesis of bioactive compounds and drug intermediates.
Industrial Chemistry: The compound is used in the large-scale production of fine chemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-3-oxopropylzinc bromide involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbonyl group, facilitating the addition or substitution reactions. The molecular targets include carbonyl compounds, halides, and other electrophiles .
Vergleich Mit ähnlichen Verbindungen
3-Tert-butoxy-3-oxopropylzinc bromide can be compared with other organozinc compounds such as:
3-Ethoxy-3-oxopropylzinc bromide: Similar in structure but with an ethoxy group instead of a tert-butoxy group.
3-Methoxy-3-oxopropylzinc bromide: Contains a methoxy group instead of a tert-butoxy group.
3-Isopropoxy-3-oxopropylzinc bromide: Features an isopropoxy group instead of a tert-butoxy group.
The uniqueness of this compound lies in its tert-butoxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions .
Eigenschaften
Molekularformel |
C7H13BrO2Zn |
|---|---|
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
zinc;tert-butyl propanoate;bromide |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QMJPAQDSXTXQRB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)C[CH2-].[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123872.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
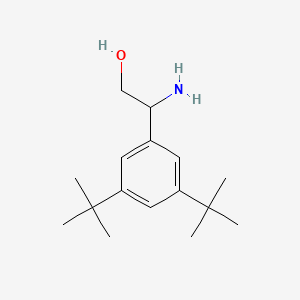
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
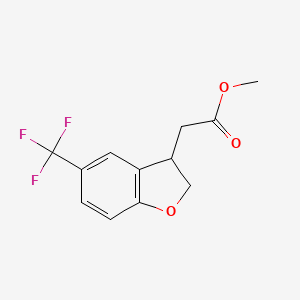
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
![1-Oxa-6-azacyclopentadecan-15-one,13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-, monohydrate,(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-](/img/structure/B15123904.png)
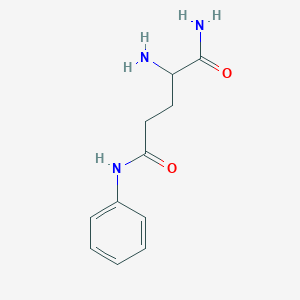
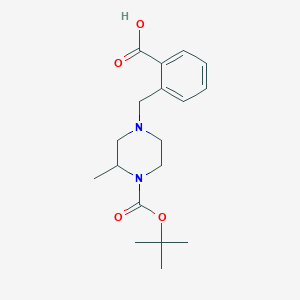
![4-Chloro-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B15123918.png)
![6-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate](/img/structure/B15123924.png)
![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)


